molecular formula C5H7N3O B2599170 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one CAS No. 2416230-66-3

7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one

Cat. No.: B2599170
CAS No.: 2416230-66-3
M. Wt: 125.131
InChI Key: QFCCOZVOLCQDEU-UHFFFAOYSA-N
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Description

7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one is a spiro compound characterized by a unique bicyclic structure that includes a diazaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one typically involves the cyclization of appropriate precursors. One reported method involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, followed by cyclization to form the spiro compound . Another method includes the treatment of 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with concentrated sulfuric acid, leading to dehydration and formation of the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The spiro ring system allows for nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original spiro compound, which can be further utilized in different applications.

Scientific Research Applications

7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The spiro ring system provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Similar structure but with a methyl group instead of an amino group.

    5,6-Diazaspiro[2.4]hept-6-en-4-one: Lacks the amino group, which can significantly alter its chemical properties and reactivity.

Uniqueness

7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-5,6-diazaspiro[2.4]hept-4-en-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7-3/h1-2H2,(H2,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCCOZVOLCQDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=NNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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